molecular formula C10H22N2O2 B3041882 (R)-tert-Butyl (2-amino-3-methylbutyl)carbamate CAS No. 400652-56-4

(R)-tert-Butyl (2-amino-3-methylbutyl)carbamate

Cat. No.: B3041882
CAS No.: 400652-56-4
M. Wt: 202.29 g/mol
InChI Key: YWAMFTBALAAREO-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-tert-Butyl (2-amino-3-methylbutyl)carbamate is a compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to an amino acid derivative. This compound is often used in organic synthesis, particularly in the protection of amino groups during peptide synthesis. The tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound.

Mechanism of Action

Target of Action

The compound “®-tert-Butyl (2-amino-3-methylbutyl)carbamate”, also known as “N-Boc-[(2R)-2-amino-3-methylbutyl]amine”, is a derivative of amines . The primary targets of this compound are typically proteins or enzymes that contain amine groups . The specific targets can vary depending on the biological system or pathway in which this compound is involved.

Mode of Action

The compound acts as a protecting group for amines in organic synthesis . It is used to temporarily block the reactivity of the amine group during a chemical reaction, allowing other reactions to take place without affecting the amine group . Once the other reactions are complete, the Boc group can be removed, restoring the reactivity of the amine .

Biochemical Pathways

The compound is involved in the synthesis of various structurally diverse amines, amino acids, and peptides . It plays a crucial role in the protection and deprotection of amines, which is a fundamental transformation in organic synthesis and peptide chemistry . The exact biochemical pathways affected by this compound can vary depending on the specific targets and the biological system in which it is used.

Result of Action

The primary result of the action of this compound is the protection of amine groups during chemical reactions . This allows for the selective modification of other functional groups in a molecule without affecting the amine group . Once the Boc group is removed, the amine group can participate in further reactions .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the efficiency of the Boc protection can be enhanced under ultrasound irradiation . Additionally, the use of certain solvents or catalysts can affect the efficiency and selectivity of the Boc protection . The stability of the compound can also be affected by factors such as temperature and pH .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (2-amino-3-methylbutyl)carbamate typically involves the protection of the amino group of an amino acid derivative using tert-butyl chloroformate (Boc-Cl). The reaction is usually carried out in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM). The reaction conditions are generally mild, and the product is obtained in good yields.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl (2-amino-3-methylbutyl)carbamate can be scaled up using similar reaction conditions. The process involves the use of large reactors and efficient mixing to ensure uniformity. The purification of the product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (2-amino-3-methylbutyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

®-tert-Butyl (2-amino-3-methylbutyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amino acids in peptide synthesis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a prodrug.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    ®-(-)-2-Amino-3-methylbutane: A similar compound with a different protecting group.

    tert-Butyl carbamate: Another compound with a tert-butyl group attached to a carbamate moiety.

    N-Boc-amino acids: Amino acids protected with a tert-butyl carbamate group.

Uniqueness

®-tert-Butyl (2-amino-3-methylbutyl)carbamate is unique due to its specific structure, which combines the steric hindrance of the tert-butyl group with the reactivity of the amino acid derivative. This makes it particularly useful in selective protection and deprotection strategies in organic synthesis.

Properties

IUPAC Name

tert-butyl N-[(2R)-2-amino-3-methylbutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-7(2)8(11)6-12-9(13)14-10(3,4)5/h7-8H,6,11H2,1-5H3,(H,12,13)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAMFTBALAAREO-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CNC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CNC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-tert-Butyl (2-amino-3-methylbutyl)carbamate
Reactant of Route 2
Reactant of Route 2
(R)-tert-Butyl (2-amino-3-methylbutyl)carbamate
Reactant of Route 3
(R)-tert-Butyl (2-amino-3-methylbutyl)carbamate
Reactant of Route 4
(R)-tert-Butyl (2-amino-3-methylbutyl)carbamate
Reactant of Route 5
(R)-tert-Butyl (2-amino-3-methylbutyl)carbamate
Reactant of Route 6
Reactant of Route 6
(R)-tert-Butyl (2-amino-3-methylbutyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.